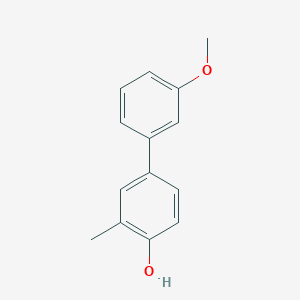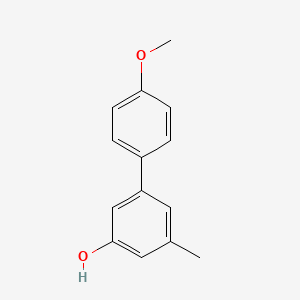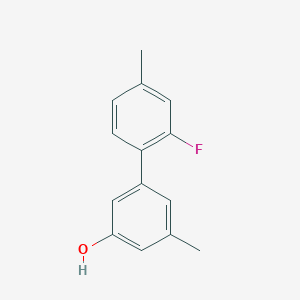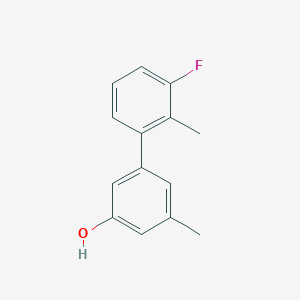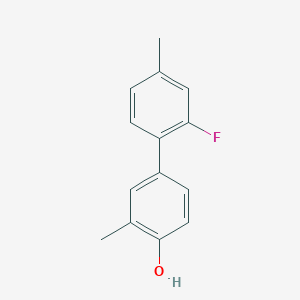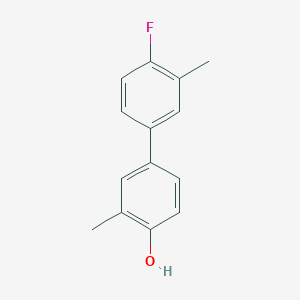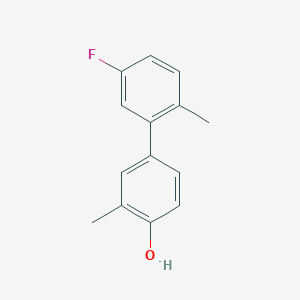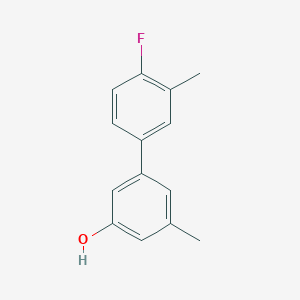
5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% (5-FMP-3-MP) is a synthetic compound with unique properties that have led to its use in a variety of scientific research applications. It is a white solid with a melting point of 117-118°C and a boiling point of 261°C. 5-FMP-3-MP has been used in a range of research applications, including as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as an inhibitor of enzymes.
Wissenschaftliche Forschungsanwendungen
5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% is used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as an inhibitor of enzymes. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions. In addition, 5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% has been used in the study of the structure and function of proteins, as well as in the study of the structure of DNA.
Wirkmechanismus
The mechanism of action of 5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes by binding to the active sites of enzymes and preventing them from catalyzing reactions. In addition, 5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% is believed to act as a ligand in coordination chemistry, binding to metal ions and forming complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% are not well understood. However, studies have shown that the compound can inhibit the activity of enzymes, including proteases, phosphatases, and kinases. In addition, 5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% has been shown to bind to metal ions, such as iron, copper, and zinc, and form complexes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% in laboratory experiments offers several advantages. First, the compound is relatively stable and has a low toxicity, making it safe to handle and store. Second, it is relatively inexpensive and easy to obtain. Third, the compound is soluble in a variety of organic solvents, making it easy to use in reactions. However, there are some limitations to using 5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% in laboratory experiments. First, the compound is not very reactive and can be difficult to use in certain reactions. Second, the compound can bind to metal ions, making it difficult to use in reactions involving metal ions.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% in scientific research. First, the compound could be used to study the structure and function of proteins and DNA. Second, the compound could be used as a fluorescent probe for the detection of metal ions. Third, the compound could be used to study the mechanism of action of enzymes. Fourth, the compound could be used to synthesize other compounds. Finally, the compound could be used to study the binding of metal ions to proteins.
Synthesemethoden
5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% is synthesized by a two-step process. The first step involves the reaction of 3-fluoro-4-methylphenol with methyl iodide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 5-(3-fluoro-4-methylphenyl)-3-methylphenol iodide. The second step involves the reaction of the iodide with sodium borohydride, which yields 5-(3-Fluoro-4-methylphenyl)-3-methylphenol, 95% as the product.
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-5-12(7-13(16)6-9)11-4-3-10(2)14(15)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRUCJTWAYWPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683747 |
Source


|
| Record name | 3'-Fluoro-4',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-44-0 |
Source


|
| Record name | 3'-Fluoro-4',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

